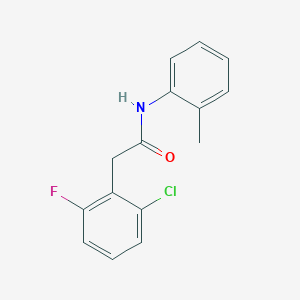![molecular formula C19H21ClN2O3S B11170731 1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B11170731.png)
1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfonyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-2-(4-METHYLBENZENESULFONYL)ETHAN-1-ONE is a complex organic compound that features a piperazine ring substituted with a chlorophenyl group and a methanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-2-(4-METHYLBENZENESULFONYL)ETHAN-1-ONE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is formed by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Substitution with Chlorophenyl Group: The piperazine ring is then substituted with a chlorophenyl group using a nucleophilic aromatic substitution reaction.
Introduction of the Methanesulfonyl Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-2-(4-METHYLBENZENESULFONYL)ETHAN-1-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-2-(4-METHYLBENZENESULFONYL)ETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmacologically active compounds.
Biological Studies: The compound is studied for its potential effects on neurotransmitter systems, particularly serotonin receptors.
Industrial Applications: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-2-(4-METHYLBENZENESULFONYL)ETHAN-1-ONE involves its interaction with specific molecular targets, such as serotonin receptors. The compound acts as a ligand, binding to these receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
3-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-1,1-DIPHENYLPROPAN-2-OL: This compound also features a piperazine ring substituted with a chlorophenyl group but differs in the presence of a diphenylpropanol moiety.
2-{[4-(4-BROMOPHENYL)PIPERAZIN-1-YL)]METHYL}-4-(3-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE: This compound contains a piperazine ring with bromophenyl and chlorophenyl substitutions, along with a triazole-thione moiety.
Uniqueness
1-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-2-(4-METHYLBENZENESULFONYL)ETHAN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a chlorophenyl and a methanesulfonyl group allows for diverse chemical reactivity and potential pharmacological activity.
Properties
Molecular Formula |
C19H21ClN2O3S |
|---|---|
Molecular Weight |
392.9 g/mol |
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(4-methylphenyl)sulfonylethanone |
InChI |
InChI=1S/C19H21ClN2O3S/c1-15-5-7-18(8-6-15)26(24,25)14-19(23)22-11-9-21(10-12-22)17-4-2-3-16(20)13-17/h2-8,13H,9-12,14H2,1H3 |
InChI Key |
VMOBALZNNNUCCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-chloro-6-fluorophenyl)-N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11170666.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-3-phenylpropanamide](/img/structure/B11170674.png)
![2-(4-Bromophenyl)-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone](/img/structure/B11170687.png)

![2-(ethylsulfanyl)-N-{2-[(4-methylbenzyl)carbamoyl]phenyl}benzamide](/img/structure/B11170697.png)
![1-(furan-2-carbonyl)-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide](/img/structure/B11170703.png)
![N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-2-phenoxybenzamide](/img/structure/B11170704.png)
![2-phenoxy-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B11170712.png)

![3-(benzylsulfonyl)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}propanamide](/img/structure/B11170720.png)
![3-fluoro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B11170723.png)

![3,4-dichloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]benzamide](/img/structure/B11170733.png)
![2-methyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}pentanamide](/img/structure/B11170739.png)
